Technical Guide: 4,5-Dichloropyridin-2(1H)-one
Technical Guide: 4,5-Dichloropyridin-2(1H)-one
The following technical guide details the chemical identity, synthesis, and application of 4,5-Dichloropyridin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry.
CAS Number: 856965-66-7 Synonyms: 4,5-Dichloro-2-pyridone; 4,5-Dichloro-2-hydroxypyridine (tautomer) Molecular Formula: C₅H₃Cl₂NO Molecular Weight: 163.99 g/mol [1][2][3]
Executive Summary
4,5-Dichloropyridin-2(1H)-one is a halogenated heterocyclic scaffold extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.[1][3] Its structural significance lies in the 2-pyridone core , a privileged motif that serves as a hydrogen bond donor/acceptor pair mimicking peptide bonds.[1][3][4] The 4,5-dichloro substitution pattern provides unique electronic properties and handles for further functionalization via nucleophilic aromatic substitution (
This guide outlines the physicochemical profile, validated synthesis pathways, and handling protocols for researchers integrating this core into drug discovery campaigns.[3][4]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]
The compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][3][4] In the solid state and polar solvents (e.g., DMSO, Methanol), the 2-pyridone form predominates due to dimerization and favorable dipole interactions.[3][4]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation/light exposure.[1][2][3][4][5] |
| Melting Point | >160°C (Predicted) | High lattice energy due to H-bonding networks.[1][3][4] |
| Boiling Point | ~244°C (at 760 mmHg) | Decomposition likely before boiling.[1][3][4] |
| Solubility | DMSO, DMF, MeOH (Hot) | Poorly soluble in water and non-polar alkanes.[3][4] |
| pKa | ~8.5 (NH acidity) | Deprotonation yields an ambident anion.[1][3][4] |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store in desiccator. |
Tautomerism & Reactivity
Understanding the tautomeric equilibrium is vital for alkylation reactions.[1][3][4]
-
N-Alkylation: Favored under thermodynamic control or with soft electrophiles.[1][3][4]
-
O-Alkylation: Favored by hard electrophiles (e.g., alkyl halides with
) or kinetic control.[1][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Synthesis Methodologies
Two primary routes are established for the synthesis of 4,5-Dichloropyridin-2(1H)-one. Method A is recommended for laboratory-scale purity, while Method B is a cost-effective industrial route.[1][3][4]
Diagram 1: Synthesis Pathways
Caption: Comparison of Diazotization (Method A) and Hydrolysis (Method B) routes for synthesis.
Protocol A: Diazotization of 2-Amino-4,5-dichloropyridine (High Purity)
This method avoids the formation of isomeric mixtures common in chlorination reactions.[1][3]
Reagents:
-
Sodium Nitrite (
, 1.2 eq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sulfuric Acid (
, 2.5 M aqueous solution)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Solubilization: Suspend 2-Amino-4,5-dichloropyridine in dilute
at room temperature. -
Diazotization: Cool the mixture to 0–5°C using an ice bath. Add an aqueous solution of
dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium intermediate.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Hydrolysis: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour. Nitrogen gas evolution indicates successful hydrolysis.[1][3][4]
-
Isolation: Cool the solution to precipitate the product. Filter the solid and wash with cold water.[1][3][4]
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][3][4][6][7]
Mechanistic Insight: The reaction proceeds via the formation of an unstable diazonium salt (
Protocol B: Hydrolysis of 2,4,5-Trichloropyridine
Reagents: 2,4,5-Trichloropyridine, NaOH (10% aq), Dioxane (co-solvent). Conditions: Reflux for 12–24 hours.[1][3][4] Note: The 2-position is the most electron-deficient and susceptible to nucleophilic attack, but minor hydrolysis at the 4-position may occur, requiring chromatographic separation.[1][3]
Applications in Drug Discovery[3][11]
4,5-Dichloropyridin-2(1H)-one is a versatile scaffold.[1][3] The chlorine atoms at positions 4 and 5 have distinct reactivities, allowing for regioselective functionalization .[3][4]
Diagram 2: Functionalization Logic
Caption: Regioselective derivatization strategy. C-4 is electronically primed for SNAr; C-5 requires catalysis.
Key Applications:
-
Kinase Inhibitors: The lactam motif (
) mimics the hydrogen bonding pattern of the ATP adenine ring, making it an excellent "hinge binder" in kinase inhibitor design.[1][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Antivirals: Used as a precursor for bicyclic systems (e.g., furopyridines) found in non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3][4]
-
Bioisosteres: The dichloropyridone ring acts as a bioisostere for substituted phenyl rings, improving metabolic stability and solubility.[1][3][4]
Safety & Handling (MSDS Summary)
Hazard Classification:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3][4] Handle within a fume hood to avoid inhalation of dust.[1][3][4]
-
Spill Cleanup: Sweep up solid spills without creating dust.[1][4] Neutralize surfaces with a mild detergent.[1][4]
-
Waste Disposal: Dispose of as halogenated organic waste.[1][3][4] Do not release into drains due to potential aquatic toxicity (common for polychlorinated heterocycles).[1][3][4]
References
-
Chemical Identity & CAS: PubChem. 4,5-Dichloropyridin-2(1H)-one Compound Summary. National Library of Medicine.[1][3][4] [Link]
-
General Pyridone Synthesis (Diazotization): Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946).[3][4] (Standard protocol adaptation).
-
Industrial Hydrolysis Method: Google Patents.[1][3][4] Process for the preparation of dichloropyridones. [3]
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry. Pyridone scaffolds in kinase inhibitors.[1][3][4] [Link]
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- 5. 2197-63-9,Dihexadecyl Hydrogen Phosphate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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